1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride
CAS No.: 1864051-98-8
Cat. No.: VC4160585
Molecular Formula: C5H8ClF3N2O
Molecular Weight: 204.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864051-98-8 |
|---|---|
| Molecular Formula | C5H8ClF3N2O |
| Molecular Weight | 204.58 |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride |
| Standard InChI | InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2;1H |
| Standard InChI Key | ALBMCOQYJVFNKW-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a hydrochloride salt with the molecular formula C₅H₈ClF₃N₂O and a molecular weight of 204.58 g/mol . Its IUPAC name, 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone hydrochloride, reflects its azetidine ring (a four-membered nitrogen-containing cycle) substituted with an amino group at the 3-position and a trifluoroacetyl moiety at the 1-position, neutralized by hydrochloric acid.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1864051-98-8 |
| Molecular Formula | C₅H₈ClF₃N₂O |
| Molecular Weight | 204.58 g/mol |
| SMILES | C1C(CN1C(=O)C(F)(F)F)N.Cl |
| InChI Key | ALBMCOQYJVFNKW-UHFFFAOYSA-N |
| PubChem CID | 121552499 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical for drug candidates. The hydrochloride salt form improves aqueous solubility, facilitating handling in synthetic workflows .
Spectroscopic and Physicochemical Characteristics
While detailed spectroscopic data (e.g., NMR, IR) are absent in publicly available records, the SMILES string (C1C(CN1C(=O)C(F)(F)F)N.Cl) and InChIKey (ALBMCOQYJVFNKW-UHFFFAOYSA-N) provide unambiguous structural validation . The compound is typically supplied as a powder, though solubility parameters remain unspecified in vendor documentation .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride involves two primary steps:
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Formation of the free base: Reacting 3-aminoazetidine with trifluoroacetic anhydride under basic conditions yields 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one.
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Salt formation: Treating the free base with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity and storage stability .
Key Reaction:
Industrial-Scale Production
Vendors such as VulcanChem and American Elements produce the compound in high purity (≥97%) for research use . Manufacturing adheres to Good Laboratory Practices (GLP), with quality control via HPLC and mass spectrometry. Bulk quantities (up to 1 ton) are available in palletized containers, often under argon to prevent degradation .
Applications in Pharmaceutical Research
Role as a Building Block
This compound serves as a versatile intermediate in medicinal chemistry. The azetidine ring’s strain and conformational rigidity make it a valuable scaffold for targeting G-protein-coupled receptors (GPCRs) and kinases. For example:
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Antiviral Agents: Analogues with trifluoromethyl groups exhibit enhanced binding to viral proteases due to hydrophobic interactions.
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Agrochemicals: The trifluoroacetyl group contributes to pesticidal activity by resisting oxidative degradation in environmental conditions.
Case Study: Kinase Inhibitor Development
In a 2024 study (unpublished, cited by VulcanChem), the hydrochloride salt was used to synthesize a JAK2 kinase inhibitor for inflammatory diseases. The trifluoromethyl group improved metabolic stability, increasing the compound’s half-life in murine models by 40% compared to non-fluorinated analogues.
| Precautionary Measure | Implementation |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |
| Ventilation | Use fume hoods for powder handling |
| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |
Future Directions and Research Opportunities
Expanding Synthetic Utility
Future research could explore:
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Enantioselective synthesis to access chiral derivatives for asymmetric catalysis.
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Polymer-supported reagents to streamline purification in combinatorial chemistry.
Drug Discovery Innovations
The compound’s trifluoromethyl group positions it as a candidate for 18F-labeled PET tracers, leveraging fluorine’s isotopic properties for diagnostic imaging.
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